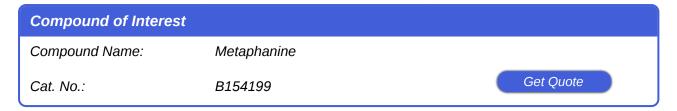


Metaphanine: A Technical Overview of its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphanine is a naturally occurring hasubanan alkaloid isolated from Stephania japonica. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. Notably, **Metaphanine** has been identified as a ligand for the delta-opioid receptor, suggesting its potential for further investigation in drug development. This document details experimental protocols for its total synthesis and outlines its known biological interactions, providing a foundational resource for researchers in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Metaphanine is a complex pentacyclic alkaloid. Its chemical identity is defined by the following identifiers:

- IUPAC Name: (1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-12-one[1]
- CAS Registry Number: 1805-86-3[1]
- Molecular Formula: C19H23NO5[1]



SMILES: CN1CC[C@]23CCC(=O)[C@]4([C@]31C--INVALID-LINK--O4)O

Physicochemical Properties

A summary of the known physicochemical properties of **Metaphanine** is presented in the table below. This data is crucial for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Weight	345.39 g/mol	[1]
Melting Point	232 °C	
рКа	6.03	-
¹ H NMR	Data not available in searched literature.	-
¹³ C NMR	Data not available in searched literature.	_

Experimental Protocols Total Synthesis of (±)-Metaphanine

The total synthesis of racemic **Metaphanine** has been reported, providing a method to obtain this natural product through laboratory procedures. The following is a summarized protocol based on published literature. For complete experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

Workflow for the Total Synthesis of (±)-Metaphanine



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Caption: A simplified workflow for the total synthesis of racemic **Metaphanine**.



Detailed Steps:

- Preparation of the Key Intermediate: The synthesis commences from readily available starting materials and proceeds through a series of reactions to construct a key molecular fragment containing the necessary stereocenters and functional groups.
- Formation of the Pentacyclic Core: A crucial step involves an intramolecular cyclization reaction to assemble the characteristic five-ring system of the hasubanan alkaloid scaffold.
- Final Functional Group Modifications: The concluding steps of the synthesis involve targeted modifications of functional groups to yield the final structure of (±)-**Metaphanine**.

Isolation from Stephania japonica

Metaphanine is a natural product that can be isolated from the plant Stephania japonica. The general procedure for its extraction and purification is outlined below.

Workflow for the Isolation of Metaphanine



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Caption: A generalized workflow for the isolation of **Metaphanine** from Stephania japonica.

Detailed Steps:

- Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent (e.g., methanol or ethanol) to isolate the crude alkaloid mixture.
- Acid-Base Partitioning: The crude extract is then subjected to acid-base extraction to separate the basic alkaloids, including **Metaphanine**, from other plant constituents.
- Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure **Metaphanine**.



Biological Activity and Mechanism of Action

Metaphanine has been identified as a hasubanan alkaloid with an affinity for the delta-opioid receptor. This interaction suggests that **Metaphanine** may modulate opioid signaling pathways.

Delta-Opioid Receptor Binding

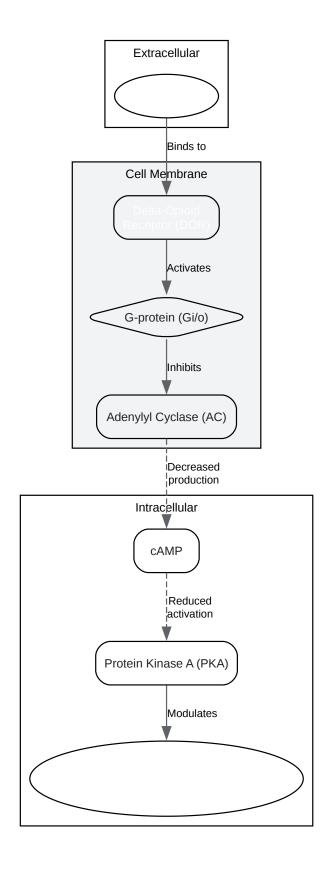
Hasubanan alkaloids isolated from Stephania japonica have demonstrated affinity for the human delta-opioid receptor. This binding activity indicates that **Metaphanine** could potentially act as an agonist or antagonist at this receptor, thereby influencing downstream signaling cascades.

Proposed Signaling Pathway

Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs). Upon ligand binding, they typically initiate a signaling cascade that leads to various cellular responses. A proposed signaling pathway for a delta-opioid receptor agonist is depicted below.

Proposed Delta-Opioid Receptor Signaling Pathway





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Caption: A proposed signaling pathway following the binding of **Metaphanine** to the deltaopioid receptor.

Pathway Description:

- Receptor Binding: Metaphanine, acting as a ligand, binds to the delta-opioid receptor on the cell surface.
- G-protein Activation: This binding event activates an associated inhibitory G-protein (Gi/o).
- Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase.
- Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
- Downstream Effects: The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates various downstream cellular processes, including ion channel activity and neurotransmitter release.

Further research is required to fully elucidate the specific downstream effects and the functional consequences of **Metaphanine**'s interaction with the delta-opioid receptor.

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References

- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica PubMed [pubmed.ncbi.nlm.nih.gov]
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